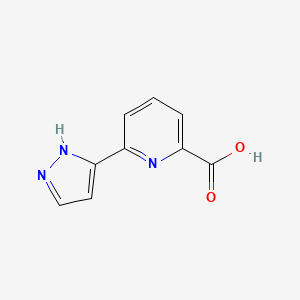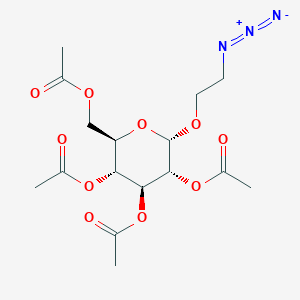
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside, commonly referred to as AEG, is a synthetic carbohydrate derivative that has been used in various scientific research applications. AEG has been studied for its ability to act as a chelating agent, and its potential to be used in the synthesis of various compounds. In addition, AEG has been studied for its biochemical and physiological effects, which have been found to have both advantages and limitations for lab experiments.
Scientific Research Applications
AEG has been used in various scientific research applications, including the development of small molecule drugs, the synthesis of peptides, and the study of carbohydrate-protein interactions. AEG has also been used in the synthesis of glycoproteins, which are important for the study of cell-cell interactions and the development of vaccines. Additionally, AEG has been used in the synthesis of various compounds, such as carbohydrates, nucleotides, and peptides.
Mechanism of Action
AEG acts as a chelating agent, which helps to stabilize the structure of the compounds it is used in. Specifically, AEG binds to metal ions, such as iron and copper, which helps to stabilize the structure of the compounds. Additionally, AEG can be used to form complexes with other molecules, such as carbohydrates and proteins. These complexes can then be used to study the interactions between carbohydrates and proteins.
Biochemical and Physiological Effects
AEG has been studied for its biochemical and physiological effects. Specifically, AEG has been found to modulate the activity of enzymes, as well as the expression of genes. Additionally, AEG has been found to have an effect on the metabolism of carbohydrates, proteins, and lipids. Additionally, AEG has been found to have an effect on the immune system, and it has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
AEG has several advantages for lab experiments. Specifically, AEG is relatively inexpensive and easy to synthesize, and it is stable at room temperature. Additionally, AEG is non-toxic, and it has a low potential for toxicity. However, AEG does have some limitations for lab experiments. Specifically, AEG is not soluble in organic solvents, and it has a limited shelf life. Additionally, AEG is not suitable for use in high-temperature reactions.
Future Directions
AEG has a wide range of potential future applications. Specifically, AEG could be used in the development of drugs and vaccines, as well as in the synthesis of proteins and carbohydrates. Additionally, AEG could be used in the study of carbohydrate-protein interactions, as well as in the study of the metabolism of carbohydrates, proteins, and lipids. Additionally, AEG could be used to study the effects of AEG on the immune system, as well as its potential anti-inflammatory and antioxidant properties. Finally, AEG could be used in the development of new methods for the synthesis of compounds, such as carbohydrates, nucleotides, and peptides.
Synthesis Methods
The synthesis of AEG begins with the reaction of 2-azidoethyl-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose with a base, such as sodium hydroxide. This reaction results in the formation of a glycosylation product, which is then reacted with a reducing agent, such as sodium borohydride, to form AEG. This reaction is typically carried out in an aqueous solution, and the resulting product is a white crystalline solid.
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXDKFCBLGMIZ-LJIZCISZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)
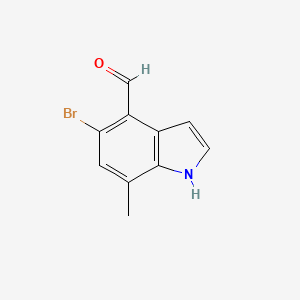

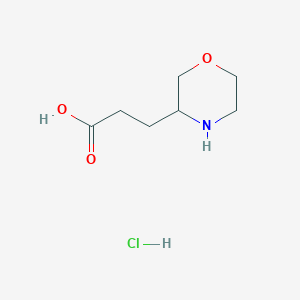
![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)
![1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6357610.png)
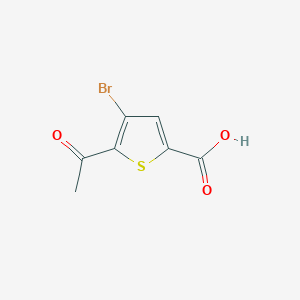
![t-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B6357624.png)
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one](/img/structure/B6357632.png)


